REACTION_CXSMILES
|
[CH2:1]([CH:3]([C:9](OCC)=O)[C:4]([O:6]CC)=[O:5])[CH3:2].[OH-].[K+].[C:16]([CH:21]([CH2:25][CH3:26])[C:22](O)=O)([O:18]CC)=[O:17].C(NCC)C.C=O.S(=O)(=O)(O)O>C(O)C>[CH2:1]([C:3](=[CH2:9])[C:4]([OH:6])=[O:5])[CH3:2].[CH2:25]([C:21](=[CH2:22])[C:16]([O-:18])=[O:17])[CH3:26] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
84.9 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)C(C(=O)O)CC
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
43.5 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ethanol was then removed with a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in a minimum amount of water
|
Type
|
ADDITION
|
Details
|
acidified to a pH of 2.0 by slow addition of concentrated HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Type
|
ADDITION
|
Details
|
was added dropwise to the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
to slowly warm to room temperature
|
Type
|
CUSTOM
|
Details
|
the addition funnel was replaced with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
the reaction was warmed to 60° C. for 8 hours
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to 0° C.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with three 200 mL portions of diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(C(=O)O)=C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(C(=O)[O-])=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([CH:3]([C:9](OCC)=O)[C:4]([O:6]CC)=[O:5])[CH3:2].[OH-].[K+].[C:16]([CH:21]([CH2:25][CH3:26])[C:22](O)=O)([O:18]CC)=[O:17].C(NCC)C.C=O.S(=O)(=O)(O)O>C(O)C>[CH2:1]([C:3](=[CH2:9])[C:4]([OH:6])=[O:5])[CH3:2].[CH2:25]([C:21](=[CH2:22])[C:16]([O-:18])=[O:17])[CH3:26] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
84.9 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)C(C(=O)O)CC
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Name
|
|
Quantity
|
43.5 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ethanol was then removed with a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in a minimum amount of water
|
Type
|
ADDITION
|
Details
|
acidified to a pH of 2.0 by slow addition of concentrated HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Type
|
ADDITION
|
Details
|
was added dropwise to the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
to slowly warm to room temperature
|
Type
|
CUSTOM
|
Details
|
the addition funnel was replaced with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
the reaction was warmed to 60° C. for 8 hours
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to 0° C.
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with three 200 mL portions of diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(C(=O)O)=C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(C(=O)[O-])=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |